molecular formula C7H5Cl2N3 B11899570 4,7-Dichloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine

4,7-Dichloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B11899570
M. Wt: 202.04 g/mol
InChI Key: KQTHPVFZCBZLBU-UHFFFAOYSA-N
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Description

4,7-Dichloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of chlorine atoms at positions 4 and 7, and a methyl group at position 2 on the pyrrolo[3,2-d]pyrimidine ring system. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dichloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of microwave-assisted synthesis, which has been shown to be an efficient and robust approach. For instance, the reaction of 2,4-dichloro-5-methylpyrimidine with suitable amines under microwave irradiation can yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,7-Dichloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 4 and 7 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Typical conditions involve the use of a base, such as sodium hydride or potassium carbonate, in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions to achieve oxidation.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,7-Dichloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling and regulation . By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells, thereby exerting its anticancer effects.

Comparison with Similar Compounds

4,7-Dichloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine can be compared with other similar compounds in the pyrrolopyrimidine family:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C7H5Cl2N3

Molecular Weight

202.04 g/mol

IUPAC Name

4,7-dichloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C7H5Cl2N3/c1-3-11-5-4(8)2-10-6(5)7(9)12-3/h2,10H,1H3

InChI Key

KQTHPVFZCBZLBU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=N1)Cl)NC=C2Cl

Origin of Product

United States

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